4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate
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Overview
Description
4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazono group and a nitrobenzoyl moiety. Its molecular formula is C21H17N3O4, and it has a molecular weight of 375.37 g/mol .
Preparation Methods
The synthesis of 4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 3-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate can be compared with similar compounds such as:
4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate: This compound has a similar hydrazono and nitrobenzoyl structure but differs in the presence of a benzothiophene moiety.
2-{(E)-[(4-nitrophenyl)hydrazono]methyl}phenyl 3-methylbenzoate: This compound is structurally similar but lacks the additional substituents found in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H17N3O5/c1-15-3-2-4-18(13-15)22(27)30-20-11-5-16(6-12-20)14-23-24-21(26)17-7-9-19(10-8-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
YJBMBEPQTUAMOP-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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